molecular formula C13H9F2NO4 B193970 Levofloxacin Q-Acid CAS No. 100986-89-8

Levofloxacin Q-Acid

Cat. No. B193970
M. Wt: 281.21 g/mol
InChI Key: NVKWWNNJFKZNJO-YFKPBYRVSA-N
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Description

Levofloxacin is a synthetic broad-spectrum antibacterial agent used to treat bacterial infections in many different parts of the body . It belongs to the class of medicines known as quinolone antibiotics and works by killing bacteria or preventing their growth .


Synthesis Analysis

The synthesis of Levofloxacin involves the reaction of raw material S-9,10-bis-fluoro-2,3-dihydro-3-methyl-7-oxygen-7H-pyrido [1,2,3-Δ]- [1,4]-benzoxazines-6-carboxylicesters with tetrahydrofuran (THF), water, N methyl piperazines and sodium hydroxide .


Molecular Structure Analysis

Levofloxacin has a molecular formula of C18H20FN3O4 . The molecular structure of Levofloxacin Q-Acid is C13H9F2NO4 . The crystal structure of an anhydrous α form and three newly discovered solvates including n-propanol solvate, ethylene glycol solvate and acetic acid solvate of levofloxacin were reported .


Chemical Reactions Analysis

The kinetics of oxidation of levofloxacin by water-soluble manganese dioxide has been studied in aqueous acidic medium . The stoichiometry for the reaction indicates that the oxidation of 1 mol of levofloxacin requires 1 mol of manganese dioxide .


Physical And Chemical Properties Analysis

Levofloxacin has a density of 1.5±0.1 g/cm3, a boiling point of 571.5±50.0 °C at 760 mmHg, and a molar refractivity of 91.1±0.4 cm3 . Levofloxacin Q-Acid has a density of 1.6±0.1 g/cm3, a boiling point of 459.2±45.0 °C at 760 mmHg, and a molar refractivity of 62.3±0.4 cm3 .

Scientific Research Applications

1. Transformation Characteristics and Environmental Impact

Levofloxacin (LEV) is a broad-spectrum quinolone antibiotic, and its transformation characteristics during chlorination disinfection treatment have been studied. This research identified major transformation products (TPs) of LEV, proposing their formation pathways dependent on pH conditions. The study highlighted the importance of optimizing operational parameters for water disinfection and scientifically evaluating the potential risks of quinolone antibiotics in the water environment (Chen et al., 2021).

2. Electrochemical Mineralization

A study on the electrochemical mineralization of levofloxacin using an electro-Fenton-pyrite process was conducted. This method, involving the generation of hydroxyl radicals for drug degradation, demonstrated the potential for near-total mineralization of levofloxacin in water, suggesting its application in water treatment and environmental protection (Barhoumi et al., 2015).

3. Interaction with DNA

The interaction between levofloxacin, DNA, and Cu2+ was explored using fluorescence methods. This study found that levofloxacin and Cu2+ can form a binary complex and also interact with DNA mediated by Cu2+, providing insights into the molecular mechanisms of levofloxacin's action and potential applications in biochemistry and pharmacology (Song et al., 2004).

4. Controlled Release in Anti-Tuberculosis Therapy

Research on the development of polylactic-co-glycolic acid (PLGA) carriers for controlled release of levofloxacin in anti-tuberculosis therapy revealed effective anti-tuberculosis activity. This study demonstrated the potential of PLGA/LFX carriers in providing sustained drug release, which could be significant in developing new therapeutic strategies for tuberculosis (Antonov et al., 2022).

5. Formulation and In-Vitro Evaluation for Ocular Delivery

Levofloxacin-loaded stearic acid solid lipid nanoparticles were optimized for ocular delivery, showing potential for the treatment of conjunctivitis. This research highlights the application of levofloxacin in ocular therapeutics and the development of efficient carriers for targeted drug delivery (Baig et al., 2016).

Safety And Hazards

Levofloxacin can cause serious side effects, including tendon problems, nerve damage, serious mood or behavior changes, or low blood sugar . It may be irritating to mucous membranes and the respiratory tract .

properties

IUPAC Name

(2S)-6,7-difluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F2NO4/c1-5-4-20-12-9(15)8(14)2-6-10(12)16(5)3-7(11(6)17)13(18)19/h2-3,5H,4H2,1H3,(H,18,19)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVKWWNNJFKZNJO-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60143604
Record name Levofloxacin q-acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60143604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Levofloxacin Q-Acid

CAS RN

100986-89-8, 82419-35-0
Record name Levofloxacin Q-acid
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Record name Levofloxacin q-acid
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Record name Levofloxacin q-acid
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Record name 8,9-Difluoro-3-methyl-6-oxo-2,3-dihydro-6H-1-oxa-3a-aza-phenalene-5-carboxylic acid
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Record name 7H-Pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid, 9,10-difluoro-2,3-dihydro-3-methyl-7-oxo-, (3S)
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Record name (2S)-6,7-difluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.0,5,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid
Source European Chemicals Agency (ECHA)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LEVOFLOXACIN Q-ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
N Riahifard, K Tavakoli, J Yamaki, K Parang, R Tiwari - Molecules, 2017 - mdpi.com
… Levofloxacin-Q acid (2) is a derivative of levofloxacin which is inactive due to absence of piperazinyl moiety at C-7. These two compounds were used in this study for covalent and …
Number of citations: 37 www.mdpi.com
A Daghlavi, E Kowsari, M Abdouss… - Journal of applied …, 2020 - jacr.ntb.iau.ir
Levofloxacin, a chiral carboxycinolone, is a synthetic antibiotic with a broad spectrum effects. One of the challenges in the synthesis of this compound is efficient catalytic synthesis of …
Number of citations: 4 jacr.ntb.iau.ir
MH Ghasem - Al-Kunooze Scientific Journal, 2021 - iasj.net
Levofloxacin, a chiral carboxycinolone, is a synthetic antibiotic with a broad spectrum effects. One of the challenges in the synthesis of this compound is efficient catalytic synthesis of …
Number of citations: 0 www.iasj.net

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